

# The Discovery of Avermectin from *Streptomyces avermitilis*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Avermectin**

Cat. No.: **B7782182**

[Get Quote](#)

**Abstract:** The discovery of **Avermectin** from the soil bacterium *Streptomyces avermitilis* represents a landmark achievement in parasitology and drug development, leading to a new class of potent anthelmintic and insecticidal agents. This technical guide provides an in-depth overview of the core scientific endeavors behind this discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data from fermentation and strain improvement, and a visualization of the biosynthetic and regulatory pathways. The guide covers the initial screening programs, isolation and fermentation of the producing organism, strain improvement through mutagenesis, and the analytical methods for quantification, culminating in the development of a compound that has had a profound impact on global health in both veterinary and human medicine.[\[1\]](#)[\[2\]](#)

## Introduction: A Serendipitous Discovery

The journey of **Avermectin** began with a soil sample collected by Satoshi Ōmura of the Kitasato Institute in Japan from a golf course in Ito City, Shizuoka Prefecture.[\[3\]](#)[\[4\]](#) This sample contained a novel actinomycete, later named *Streptomyces avermitilis*.[\[4\]](#) Through a collaborative research agreement, samples from the Kitasato Institute were sent to Merck Sharp & Dohme Research Laboratories in the United States for testing.[\[4\]](#) In 1975, a team led by William Campbell at Merck discovered that the fermentation broth of this organism exhibited remarkable anthelmintic activity in a mouse model.[\[3\]](#)[\[5\]](#)

This led to the isolation of a family of eight closely related 16-membered macrocyclic lactone compounds, which were named "**Avermectins**".<sup>[4]</sup> The producing organism was named *Streptomyces avermitilis*, signifying its ability to kill worms (Latin: a "without", vermis "worms").<sup>[3]</sup> Of the produced compounds, **Avermectin** B1, a mixture of B1a and B1b, was identified as a highly potent agent and was developed into the commercial product Abamectin. A chemically modified derivative, Ivermectin, was later developed and approved for human use in 1987, proving revolutionary in the fight against parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis.<sup>[2][3]</sup> This monumental discovery was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded to William C. Campbell and Satoshi Ōmura.<sup>[3][4]</sup>

## Screening, Isolation, and Characterization

The discovery of **Avermectin** was the result of a systematic and rigorous screening program designed to identify novel natural products with anthelmintic properties.

### Initial In Vivo Screening Protocol

The primary screen that identified the activity of *S. avermitilis* fermentation broth was an in vivo assay using mice infected with the nematode *Nematospiroides dubius*.<sup>[4]</sup> While the precise, detailed protocol from the original 1970s Merck screening is not widely published, the general methodology for such assays is well-established.

#### Methodology:

- **Infection Model:** Laboratory mice are infected with a standardized dose of *Nematospiroides dubius* larvae. The infection is allowed to establish over a period, resulting in a predictable adult worm burden in the gastrointestinal tract.
- **Sample Preparation:** The crude fermentation broth from *S. avermitilis* is prepared for administration. This may involve centrifugation to remove mycelia or using the whole broth.
- **Administration:** The test sample (fermentation broth) is administered to the infected mice, typically orally via gavage. The test is run over a range of dilutions to assess potency and toxicity.<sup>[4]</sup>

- Observation & Endpoint: After a defined treatment period, the mice are euthanized. The gastrointestinal tract is dissected, and the number of adult worms is counted.
- Evaluation: Efficacy is determined by comparing the mean worm burden in the treated group to that of an untreated control group. A significant reduction in worm count indicates anthelmintic activity. Early tests with the *S. avermitilis* broth showed it was active against *N. dubius* over at least an eight-fold range without notable toxicity.[4]

## Isolation and Cultivation of *Streptomyces avermitilis*

The producing organism was isolated from soil samples using standard microbiological techniques for actinomycetes.

### Methodology:

- Soil Sample Preparation: Soil samples are serially diluted in sterile water or saline.
- Selective Plating: Aliquots of the dilutions are spread onto selective agar media, such as Actinomycete Isolation Agar or Starch Nitrate Agar.[6][7] These media often contain antifungal agents to suppress competing microbial growth.
- Incubation: Plates are incubated at approximately 28°C for 7-14 days.[6][7]
- Colony Selection: Colonies exhibiting the characteristic morphology of *Streptomyces* (dry, chalky, filamentous, with aerial and substrate mycelia) are selected for further purification.
- Pure Culture Maintenance: Pure cultures are obtained by multiple rounds of streaking on a suitable medium like Yeast Extract-Malt Extract Glucose (YMG) agar.[7] For long-term storage, cultures are maintained on agar slants at 4°C or in 20% glycerol at -20°C.[6]

## Fermentation for Avermectin Production

The production of **Avermectin** is achieved through fermentation, a process that has been extensively optimized for industrial-scale output. Both submerged (SmF) and solid-state fermentation (SSF) methods have been developed.

## Experimental Protocols

1. Inoculum Preparation: A two-stage inoculum development process is typically used to ensure a healthy and abundant mycelial biomass for the production fermenter.

- Spore Suspension: Spores from a mature culture on an agar slant (e.g., YMG medium) are harvested into sterile saline water to a concentration of approximately  $10^6$  -  $10^9$  spores/mL.[6][8]
- Seed Culture: The spore suspension is used to inoculate a seed medium. The culture is incubated for 24-48 hours at 28-31°C with agitation (e.g., 150-220 rpm).[4][8]

2. Submerged Fermentation (SmF):

- Production Medium: The vegetative seed culture (typically 5-10% v/v) is transferred to the production fermentation medium.[4][7]
- Fermentation Parameters: The fermentation is carried out for 10-15 days at 28-31°C with controlled pH (around 7.0-7.2) and agitation.[4][7]

3. Solid-State Fermentation (SSF):

- Substrate Preparation: Agro-industrial wastes like sorghum seeds, wheat bran, or corn cob are used as the solid substrate.[9][10] The substrate is supplemented with a moistening medium containing nutrients and adjusted to an optimal initial moisture content (e.g., 78.5-105%).[9][10]
- Inoculation and Incubation: The substrate is inoculated with a seed culture (e.g., 20-25% v/w) and incubated in trays or specialized bioreactors for 14-15 days at 28°C.[9][10]

## Data Presentation: Fermentation Media and Yields

The composition of the fermentation medium is critical for **Avermectin** yield. Various media have been developed for maintenance, inoculum preparation, and production.

Table 1: Composition of Media for *S. avermitilis* Cultivation and Avermectin Production

| Medium Type                          | Component           | Concentration (g/L)                     | Reference                               |
|--------------------------------------|---------------------|-----------------------------------------|-----------------------------------------|
| Maintenance (YMG/Medium 65)          | Glucose             | 4.0                                     | <a href="#">[4]</a> <a href="#">[7]</a> |
| Yeast Extract                        | 4.0                 | <a href="#">[4]</a> <a href="#">[7]</a> |                                         |
| Malt Extract                         | 10.0                | <a href="#">[4]</a> <a href="#">[7]</a> |                                         |
| CaCO <sub>3</sub>                    | 2.0                 | <a href="#">[4]</a>                     |                                         |
| Agar (for solid medium)              | 20.0                | <a href="#">[7]</a>                     |                                         |
| Seed Medium (YMG)                    | Glucose             | 4.0                                     | <a href="#">[4]</a>                     |
| Yeast Extract                        | 4.0                 | <a href="#">[4]</a>                     |                                         |
| Malt Extract                         | 10.0                | <a href="#">[4]</a>                     |                                         |
| CaCO <sub>3</sub>                    | 2.0                 | <a href="#">[4]</a>                     |                                         |
| Production (SM2 Medium)              | Soluble Corn Starch | 50.0                                    | <a href="#">[7]</a>                     |
| Yeast Extract                        | 2.0                 | <a href="#">[7]</a>                     |                                         |
| KCl                                  | 0.1                 | <a href="#">[7]</a>                     |                                         |
| NaCl                                 | 0.5                 | <a href="#">[7]</a>                     |                                         |
| MgSO <sub>4</sub> ·7H <sub>2</sub> O | 0.1                 | <a href="#">[7]</a>                     |                                         |
| CaCO <sub>3</sub>                    | 0.8                 | <a href="#">[7]</a>                     |                                         |
| α-amylase                            | 0.1                 | <a href="#">[7]</a>                     |                                         |

| Production (Solid-State)             | Sorghum Seeds | Base Substrate | [9] |
|--------------------------------------|---------------|----------------|-----|
| Sucrose                              | 8% (w/w)      | [9]            |     |
| Soyameal                             | 5% (w/w)      | [9]            |     |
| KH <sub>2</sub> PO <sub>4</sub>      | 1.0           | [9]            |     |
| MgSO <sub>4</sub> ·7H <sub>2</sub> O | 0.4           | [9]            |     |

**Avermectin** yields vary significantly depending on the strain (wild-type vs. mutant) and fermentation strategy.

Table 2:  
Comparative  
Avermectin  
Yields

| Strain                                    | Fermentation Type | Key Conditions            | Avermectin Titer              | Reference |
|-------------------------------------------|-------------------|---------------------------|-------------------------------|-----------|
| <i>S. avermitilis</i> 41445 (Wild-Type)   | Submerged (Batch) | SM2 Medium, 31°C, 10 days | 17 mg/L (B1b)                 | [7]       |
| <i>S. avermitilis</i> NRRL 8165           | Submerged (Batch) | 28°C, 14 days             | 17.5 mg/L                     | [7]       |
| <i>S. avermitilis</i> ATCC 31267          | Submerged (Batch) | 30°C, 9 days              | 28 mg/L (B1a + B1b)           | [4]       |
| <i>S. avermitilis</i> 41445 UV Mutant     | Submerged (Batch) | SM2 Medium                | 254.14 mg/L (B1b)             | [11]      |
| <i>S. avermitilis</i> 41445 EMS Mutant    | Submerged (Batch) | SM2 Medium                | 202.63 mg/L (B1b)             | [3]       |
| <i>S. avermitilis</i> AV-HP Mutant        | Submerged (Batch) | 3582 mg/L (B1a)           | [12]                          |           |
| <i>S. avermitilis</i> AV-HP (rpp deleted) | Submerged (Batch) | 4450 mg/L (B1a)           | [12]                          |           |
| <i>S. avermitilis</i> NRRL 8165           | Solid-State       | Sorghum, Optimized        | 5.8 mg/g dry substrate        | [9]       |
| <i>S. avermitilis</i> (Industrial Strain) | Solid-State       | Agro-industrial waste     | 3.83 mg/g dry substrate (B1a) | [10]      |

## Strain Improvement by Mutagenesis

Wild-type strains of *S. avermitilis* produce low levels of **Avermectin**, making industrial production economically unfeasible.[\[13\]](#) Therefore, extensive strain improvement programs using classical mutagenesis have been essential to generate the high-yielding mutants used today.

## Experimental Protocols for Mutagenesis

1. Spore Suspension Preparation: A dense spore suspension (e.g.,  $10^8$  spores/mL) is prepared from a mature culture and washed with sterile water or buffer.

2. UV Irradiation (Physical Mutagenesis):

- Aliquots of the spore suspension are placed in a sterile petri dish.
- The suspension is exposed to UV radiation (254 nm) with continuous stirring for specific time intervals (e.g., 15, 30, 45, 60 minutes). The optimal exposure time is determined by generating a kill curve, often targeting a 90-99% lethality rate.

• Post-irradiation, the samples are kept in the dark to prevent photoreactivation.[\[14\]](#)

3. Chemical Mutagenesis (EMS and EB):

- Ethyl Methanesulfonate (EMS): Spores are treated with an EMS solution (e.g., 1  $\mu$ L/mL) for time intervals ranging from 10 to 60 minutes with shaking.[\[11\]](#)[\[15\]](#)
- Ethidium Bromide (EB): Spores are treated with an EB solution (e.g., 10-40  $\mu$ L/mL) for 10 to 60 minutes.[\[15\]](#)
- Stopping the Reaction: The reaction is stopped by centrifugation, decanting the mutagen, and washing the spores multiple times with a sterile solution.

4. Screening for Hyper-producers:

- Plating and Isolation: The treated spore suspensions are serially diluted and plated to obtain single colonies.
- High-Throughput Screening: Colonies are transferred to 96-well microtiter plates for cultivation.[\[14\]](#) After incubation, the **Avermectin** concentration in the culture broth is

estimated, often by measuring UV absorbance at 245 nm.[14]

- Shake-Flask Validation: Mutants showing increased production in the primary screen are then cultivated in shake flasks to verify the enhanced yield via HPLC analysis.[14]

## Data Presentation: Mutagenesis Efficacy

Table 3: Efficacy of

Different  
Mutagenesis  
Strategies for  
Avermectin B1b  
Overproduction

| Mutagen          | Optimal Treatment         | Parent Strain Yield (mg/L) | Mutant Strain Yield (mg/L) |
|------------------|---------------------------|----------------------------|----------------------------|
| UV Radiation     | 45 minutes exposure       | 17                         | 254.14                     |
| EMS              | 1 $\mu$ L/mL, 50 minutes  | 17                         | 202.63                     |
| Ethidium Bromide | 30 $\mu$ L/mL, 30 minutes | 17                         | 199.30                     |

## Downstream Processing: Extraction and Purification

Since **Avermectin** is an intracellular product, the extraction process focuses on recovering the compound from the mycelial biomass.

## Experimental Protocols

### 1. Mycelia Recovery:

- The fermentation broth is centrifuged (e.g., 8000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. The supernatant is discarded.[7]

### 2. Whole Broth Extraction (Alternative Method):

- This industrial process avoids initial centrifugation. The pH of the whole broth is adjusted to ~2.5 with a mineral acid (e.g., H<sub>2</sub>SO<sub>4</sub>).[9][13]

- The acidified broth is heated to 80-100°C for 1-2 hours.[9]
- An organic solvent (e.g., toluene, a ratio of at least 0.2 by volume) is added, and the mixture is agitated for several hours to extract the **Avermectins**.[9][13]

### 3. Solvent Extraction from Mycelia:

- The recovered cell biomass is mixed thoroughly with a solvent such as methanol to lyse the cells and dissolve the intracellular **Avermectin**.[7]
- The mixture is centrifuged again, and the **Avermectin**-rich solvent supernatant is collected.

### 4. Purification:

- Concentration: The solvent extract is concentrated under vacuum to an oil.
- Crystallization: The **Avermectin** is purified from the oil by crystallization. This can be a multi-step process involving different solvent systems (e.g., hexane/ethanol mixtures) to first crystallize the B1 components, followed by recovery of B2 components from the mother liquor.[16]

## Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of **Avermectin** homologs.

## HPLC Protocol

- System: A reverse-phase HPLC system with a UV detector is used.
- Column: A C18 column (e.g., 125 x 4 mm, 5 µm) is commonly employed.[17]
- Mobile Phase: A mixture of organic solvents and water is used. Common compositions include acetonitrile/water (e.g., 95:5 v/v) or acetonitrile/methanol/water (e.g., 53:35:12 v/v/v). [10][17] The mobile phase may be acidified slightly with acetic acid.[17]
- Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[10][17]

- Detection: Detection is performed by UV absorbance at 245 nm or 250 nm.[10][17]
- Quantification: The concentration of each **Avermectin** homolog (e.g., B1a, B1b) is determined by comparing the peak area in the sample chromatogram to a standard curve generated from certified reference standards.

## Biosynthesis and Regulatory Pathways

The production of **Avermectin** is a complex process involving a large biosynthetic gene cluster (ave) and a hierarchical network of regulatory proteins.

## Avermectin Biosynthesis Workflow

The biosynthesis occurs in three main stages:

- Aglycone Formation: A large polyketide synthase (PKS) enzyme complex assembles the macrocyclic lactone core (the aglycone) from precursor units derived from acetate and propionate.
- Aglycone Modification: The aglycone undergoes a series of post-PKS modifications, including hydroxylation and the formation of a furan ring.
- Glycosylation: Two units of a deoxysugar, L-oleandrose, are attached to the aglycone to form the final active **Avermectin** molecule.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of **Avermectin** biosynthesis in *S. avermitilis*.

## Regulatory Network of Avermectin Biosynthesis

**Avermectin** production is tightly controlled by a network of transcriptional regulators. The gene *aveR* is a key pathway-specific positive regulator located within the *ave* gene cluster, and its expression is essential for the transcription of the biosynthetic genes.<sup>[3][6][15]</sup> Several other regulators, belonging to families like TetR and LuxR, act on *aveR* or other genes to modulate production, forming a complex cascade.



[Click to download full resolution via product page](#)

Caption: Key transcriptional regulators controlling **Avermectin** biosynthesis.

## Conclusion

The discovery of **Avermectin** is a testament to the power of natural product screening and international scientific collaboration. From a single soil isolate emerged a class of compounds

that has protected billions of livestock from parasitic infection and saved millions of people from debilitating diseases. The continuous efforts in strain improvement through mutagenesis and optimization of fermentation processes have transformed a laboratory curiosity into a global health solution. This guide has provided a technical foundation for understanding these core processes, offering detailed protocols and data that highlight the scientific rigor involved. The ongoing exploration of the complex regulatory networks governing **Avermectin** biosynthesis promises to yield further strategies for enhancing production and engineering novel derivatives, ensuring the legacy of this "wonder drug" continues.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Ivermectin, 'Wonder drug' from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Screening of High Yield Avermectin B1b Mutant of *Streptomyces avermitilis* 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in *Streptomyces avermitilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of avermectins by *Streptomyces avermitilis* through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]

- 13. Interrogation of *Streptomyces avermitilis* for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Adjacent and Similar TetR Family Transcriptional Regulator Genes, SAV577 and SAV576, Co-Regulate Avermectin Production in *Streptomyces avermitilis* | PLOS One [journals.plos.org]
- 15. The pathway-specific regulator AveR from *Streptomyces avermitilis* positively regulates avermectin production while it negatively affects oligomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation, Characterization and Selection of Avermectin-Producing *Streptomyces avermitilis* Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Discovery of Avermectin from *Streptomyces avermitilis*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7782182#avermectin-discovery-from-streptomyces-avermitilis]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

